4-Bromo-3-fluoro-N-methyl-2-nitroaniline
Overview
Description
4-Bromo-3-fluoro-N-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H6BrFN2O2 . It is a halonitrobenzene, which has been synthesized from 4-methyl-2-nitroaniline .
Synthesis Analysis
The synthesis of this compound involves several steps . The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3 . The molecular weight of this compound is 249.04 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitration, conversion of the nitro group to an amine, and bromination . These reactions are required because the end product is meta, and a meta directing group must be utilized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 249.04 .Scientific Research Applications
Novel Dye Intermediate
4-Fluoro-3-nitroaniline, a compound related to 4-Bromo-3-fluoro-N-methyl-2-nitroaniline, has gained significant importance in the U.S. as a novel dye intermediate. Its applications extend beyond dyes to potential uses in pharmaceuticals and insecticides. This highlights the versatility of such compounds in different industries (Bil, 2007).
Radiopharmaceutical Synthesis
In the field of radiopharmaceuticals, compounds like N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides have been synthesized for labeling radiopharmaceuticals. The research into these compounds, which share structural similarities with this compound, underscores its potential in medical imaging and diagnostics (Schirrmacher et al., 2003).
Synthesis of Complex Organic Molecules
The compound 2-Fluoro-4-bromobiphenyl, an intermediate related to this compound, is key in synthesizing flurbiprofen, a non-steroidal anti-inflammatory drug. This illustrates the role of such compounds in the synthesis of complex organic molecules, particularly in the pharmaceutical industry (Qiu et al., 2009).
Fluorescent Sensing and Detection
Research into molecularly imprinted fluorescent sensors for detecting 4-nitroaniline (a structurally similar compound) in water showcases the potential of this compound in environmental monitoring and safety. These sensors have demonstrated high sensitivity and selectivity (Xie et al., 2020).
Pyrene Fluorescence Quenching
Studies on the quenching of pyrene fluorescence by nitroanilines, including 4-nitroaniline, suggest potential applications of this compound in the field of photophysics and photochemistry. These studies contribute to understanding molecular interactions and fluorescence quenching mechanisms (Agudelo‐Morales et al., 2012).
Metal Complex Formation
The ability of nitroaniline derivatives to form complexes with metals such as copper(II), nickel(II), and cobalt(II) indicates potential applications in coordination chemistry and material science. These complexes could be valuable in catalysis, magnetic materials, and sensors (Devoto et al., 1982).
Thermal and Microstructural Studies
The phase diagram of urea–4-bromo-2-nitroaniline system, studied for its thermal and microstructural properties, demonstrates the potential use of this compound in material science, especially in understanding solid-liquid interactions and crystallization processes (Reddi et al., 2012).
Spectroscopic and Electronic Properties
Research into the structural, spectroscopic, and electronic properties of nitroaniline derivatives, like 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, contributes to a deeper understanding of such compounds at the molecular level. This can inform their applications in fields like molecular electronics and sensor technology (Bozkurt et al., 2019).
Hydrogen Bonding Studies
The study of hydrogen bonding in C-methylated nitroanilines, including 2-methyl-4-nitroaniline, reveals important insights into molecular interactions. This knowledge can be applied in the design of molecular assemblies and understanding intermolecular forces (Ferguson et al., 2001).
Mechanism of Action
The mechanism of action for the synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline involves several steps. The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSUTVICDLJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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